

6-Bromoisoquinoline-1,3(2H,4H)-dione as a synthetic intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromoisoquinoline-1,3(2h,4h)-dione

Cat. No.: B2795233

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromoisoquinoline-1,3(2H,4H)-dione** as a Synthetic Intermediate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of **6-bromoisoquinoline-1,3(2H,4H)-dione**, a pivotal intermediate in modern synthetic and medicinal chemistry. We will dissect its structural features, plausible synthetic strategies, and its versatile reactivity, with a focus on its application in the development of novel therapeutic agents.

Introduction: The Strategic Value of the Isoquinoline-1,3-dione Scaffold

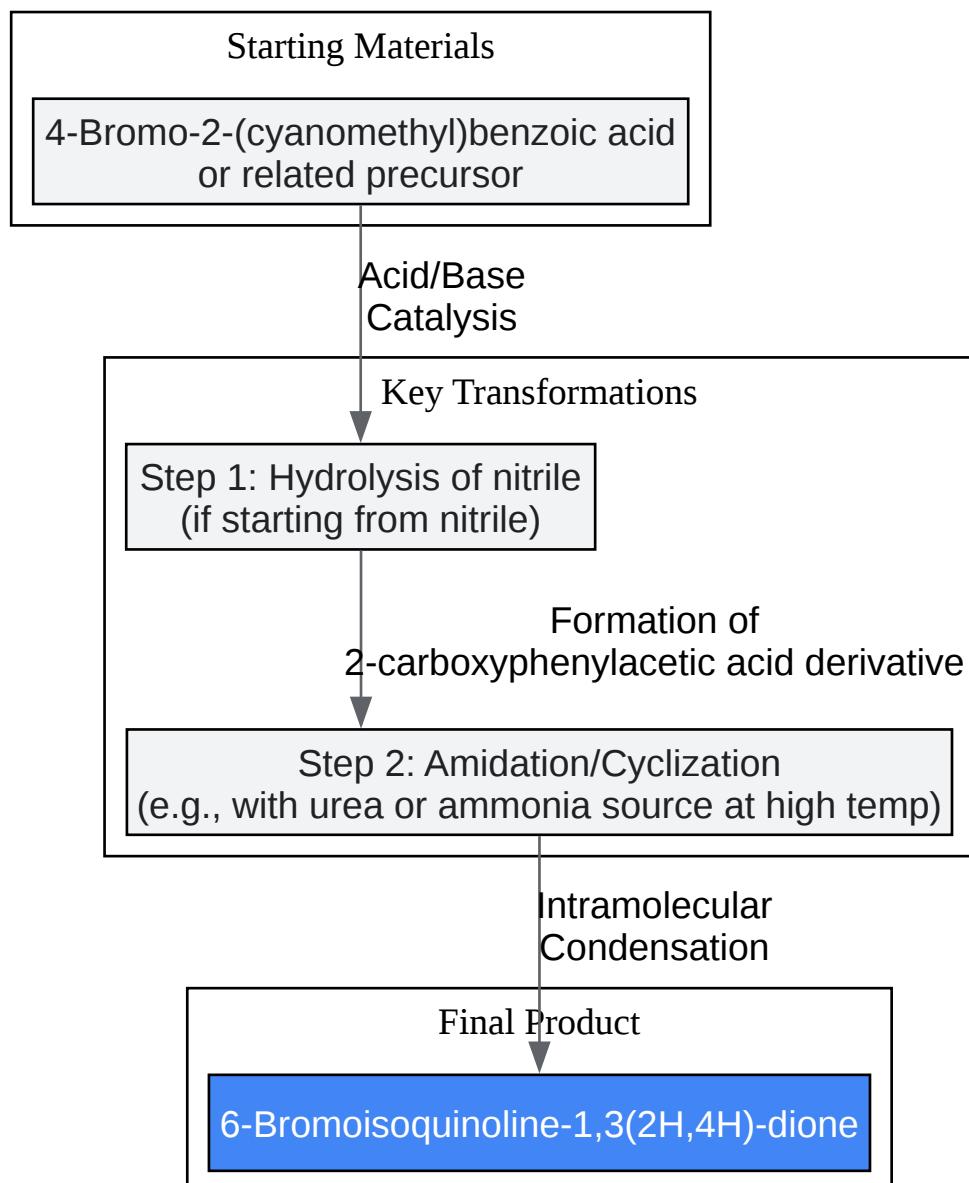
The isoquinoline-1,3(2H,4H)-dione core is a privileged heterocyclic scaffold, frequently encountered in a wide array of biologically active compounds.^{[1][2]} This structural motif has been extensively investigated for various therapeutic applications, including as inhibitors of HIV-1 integrase and Cyclin-Dependent Kinase 4 (CDK4), and as potential hypnotic agents.^[2] ^{[3][4]}

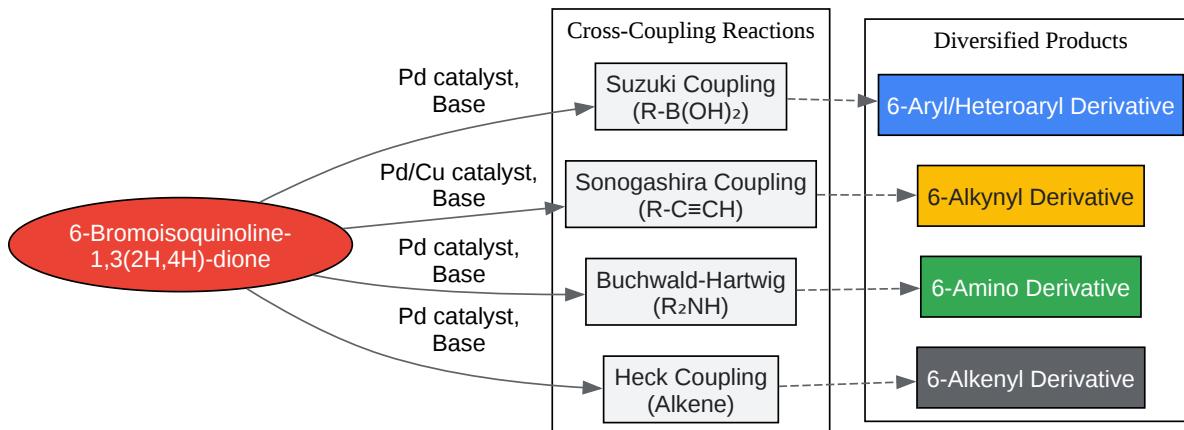
Within this class, **6-Bromoisoquinoline-1,3(2H,4H)-dione** emerges as a particularly valuable building block. Its strategic importance lies in the presence of a bromine atom on the aromatic ring. This halogen serves as a versatile synthetic handle, enabling a multitude of subsequent

chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions.^[5] This capability allows medicinal chemists to systematically modify the core structure, facilitating extensive Structure-Activity Relationship (SAR) studies essential for optimizing drug candidates. This guide will illuminate the pathways through which this intermediate is leveraged to construct complex molecular architectures.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The key properties of **6-bromoisoquinoline-1,3(2H,4H)-dione** are summarized below. Spectroscopic data, such as ¹H and ¹³C NMR, are critical for confirming the identity and purity of the material before its use in subsequent reactions.^[6]


Property	Value	Source(s)
CAS Number	501130-49-0	[7][8][9][10][11][12]
Molecular Formula	C ₉ H ₆ BrNO ₂	[5][9][12]
Molecular Weight	240.05 g/mol	[5][11]
MDL Number	MFCD12755363	[5][10]
SMILES	O=C1NC(CC2=C1C=CC(Br)=C2)=O	[9][10]
Storage	Inert atmosphere, room temperature or 2-8 °C	[5][8][10]


Synthetic Strategy: Accessing the Core Intermediate

While numerous methods exist for synthesizing the parent isoquinoline-1,3(2H,4H)-dione scaffold, a common and logical approach involves the cyclization of an appropriately substituted phenylacetic acid derivative. For the 6-bromo variant, a plausible route would begin with a commercially available, bromine-substituted precursor, followed by a key cyclization step.

The diagram below illustrates a conceptual workflow for the synthesis. The causality behind this strategy is rooted in the fundamental principles of amide bond formation followed by an

intramolecular condensation to form the stable heterocyclic dione system.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - *Organic & Biomolecular Chemistry* (RSC Publishing) [pubs.rsc.org]
- 2. Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | *PLOS One* [journals.plos.org]
- 4. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - *PubMed* [pubmed.ncbi.nlm.nih.gov]

- 5. 6-bromoisoquinoline-1,3(2H,4H)-dione [myskinrecipes.com]
- 6. 6-Bromoisoquinoline-1,3(2H,4H)-dione(501130-49-0) 1H NMR spectrum [chemicalbook.com]
- 7. 6-BROMOISOQUINOLINE-1,3(2H,4H)-DIONE | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]
- 8. rheniumshop.co.il [rheniumshop.co.il]
- 9. doronscientific.com [doronscientific.com]
- 10. 501130-49-0|6-Bromoisoquinoline-1,3(2H,4H)-dione|BLD Pharm [bldpharm.com]
- 11. chembk.com [chembk.com]
- 12. Abosyn [abosyn.com]
- To cite this document: BenchChem. [6-Bromoisoquinoline-1,3(2H,4H)-dione as a synthetic intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2795233#6-bromoisoquinoline-1-3-2h-4h-dione-as-a-synthetic-intermediate\]](https://www.benchchem.com/product/b2795233#6-bromoisoquinoline-1-3-2h-4h-dione-as-a-synthetic-intermediate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

